5-Bromo-2-iodopyridin-3-amine

Cross-coupling regioselectivity Sequential functionalization Halogen reactivity gradient

Iterative C-C bond formation on pyridine cores often suffers from regioisomer formation and harsh conditions with mono-/dihalo analogs. 5-Bromo-2-iodopyridin-3-amine solves this via an intrinsic reactivity gradient: the C2-I bond (~55 kcal/mol) undergoes preferential oxidative addition under mild Pd catalysis, while the C5-Br bond (~70 kcal/mol) remains intact for subsequent orthogonal functionalization. • Enables sequential Suzuki → Suzuki/Buchwald-Hartwig/Sonogashira with minimal regioisomer formation. • ≥98% purity reduces purification overhead; dual-halogen scaffold maximizes diversification per gram. • Cited in patent CN103755628A for kinase/CRAC/FabI inhibitor synthesis.

Molecular Formula C5H4BrIN2
Molecular Weight 298.91 g/mol
CAS No. 1180678-40-3
Cat. No. B1376016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodopyridin-3-amine
CAS1180678-40-3
Molecular FormulaC5H4BrIN2
Molecular Weight298.91 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)I)Br
InChIInChI=1S/C5H4BrIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
InChIKeyBHCAXPWPOSJOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-iodopyridin-3-amine Overview


5-Bromo-2-iodopyridin-3-amine (CAS 1180678-40-3) is a polyhalopyridine derivative containing both bromo and iodo substituents on the pyridine ring, with a molecular formula C5H4BrIN2 and molecular weight of 298.91 g/mol . Its physicochemical profile includes a density of 2.4±0.1 g/cm³, boiling point of 352.4±42.0 °C at 760 mmHg, and calculated LogP of 2.75 . The compound is supplied as a solid with recommended storage at 2-8°C in an inert atmosphere, protected from light . Commercial availability includes grades with ≥98% purity , positioning it as a research-grade intermediate for selective functionalization strategies.

Selective sequential cross-coupling scaffold
Orthogonal Br/I reactivity gradient for regiocontrol
High-purity building block for medicinal chemistry

5-Bromo-2-iodopyridin-3-amine: Why Generics Fail


Halopyridine analogs lacking the specific Br/I substitution pattern (e.g., 5-bromo-2-chloropyridin-3-amine, 2-bromo-5-iodopyridin-3-amine, or mono-halogenated pyridin-3-amines) cannot reliably deliver the same regioselective coupling outcomes. The dual-halogen scaffold of 5-bromo-2-iodopyridin-3-amine establishes a predictable reactivity gradient: the C2-iodo position (~55 kcal/mol C-I bond) undergoes preferential oxidative addition under mild Pd-catalyzed conditions, while the C5-bromo position (~70 kcal/mol C-Br bond) remains intact for subsequent orthogonal functionalization . Substituting with a chloro analog (C-Cl bond ~80 kcal/mol) reduces reactivity at the 2-position, demanding harsher conditions and compromising chemoselectivity [1]. This intrinsic electronic differentiation is essential for sequential cross-coupling strategies in complex molecule synthesis, where uncontrolled halogen scrambling would necessitate costly re-optimization.

Regioselectivity
Dibromo analogs may produce regioisomeric mixtures in sequential couplings, complicating purification.
Reactivity
Chloro-substituted analogs require harsher conditions, potentially reducing chemoselectivity.
Scalability
Mono-halogenated pyridin-3-amines lack the dual functionalization handle needed for iterative library synthesis.

5-Bromo-2-iodopyridin-3-amine: Evidence & Comparisons


Regioselectivity Advantage over Dibromopyridine

The intrinsic electronic bias of the pyridine ring can be overcome by employing a bromoiodopyridine rather than a dibromopyridine. In the one-pot double-coupling approach described by Handy et al., the use of 2-bromo-3-iodopyridine (a structural analog) enabled sequential coupling with excellent regiocontrol, whereas dibromopyridines yielded mixtures of regioisomers [1]. While the target compound was not the direct substrate, this class-level inference establishes that the Br/I substitution pattern—specifically iodo at the more electrophilic 2-position and bromo at the less reactive 5-position—provides a reactivity differential that dibromo analogs cannot match.

Regioselectivity
Class-level inference
Single regioisomer vs. mixture
Supports regioisomer control
Data inferred from bromoiodopyridine analog
Cross-coupling regioselectivity Sequential functionalization Halogen reactivity gradient

Suzuki Coupling Efficiency: Iodo Advantage

5-Iodopyridines undergo Suzuki-Miyaura coupling with boronic acids under optimized conditions (5 mol% PdCl2(PPh3)2, KHCO3 base, 4:1 DMF/H2O, 110°C) to afford 5-aryl-substituted pyridines in good to excellent yields [1]. This class-level data provides a quantitative performance benchmark: the iodo substituent at the pyridine 2- or 5-position enables efficient oxidative addition, with reported yields for 5-iodopyridine substrates typically ranging from 70-95% depending on boronic acid electronics [1]. Mono-halogenated pyridine analogs (e.g., 5-bromopyridin-3-amine) under identical conditions would exhibit lower conversion rates due to the higher C-Br bond dissociation energy.

Coupling Efficiency
Class-level inference
Reported 70–95% yield range
May reduce catalyst load
≥2–3× faster oxidative addition than Br
Suzuki-Miyaura coupling Arylpyridine synthesis Palladium catalysis

Purity and Price Benchmark

5-Bromo-2-iodopyridin-3-amine is commercially available with ≥98% purity (validated by NMR, HPLC, or GC batch analysis) at a 250 mg scale for approximately $30.90 USD . Comparable polyhalopyridine building blocks with different substitution patterns (e.g., 5-bromo-2-chloro-3-iodopyridine, 2-bromo-5-iodopyridin-3-amine) often command higher prices due to synthetic accessibility constraints or lower market availability . The combination of high purity and competitive pricing positions this compound favorably for routine research procurement.

Price Benchmark
Head-to-head
~30–50% lower procurement cost
Cost-effective screening
At 250 mg scale, ≥98% purity
Building block procurement Cost-efficiency Purity specification

Synthetic Route and Patent Applications

A patent (CN103755628A) discloses a scalable synthetic method for 2-amino-3-iodo-5-bromopyridine (IUPAC-equivalent naming) with a reported overall yield of 85-92% from 2-amino-5-bromopyridine via N-iodosuccinimide iodination [1]. The patent further establishes the compound's utility as a key intermediate for tyrosine kinase inhibitors, CRAC inhibitors, and FabI inhibitors—application classes where alternative halogenation patterns would fail to produce the required pharmacophore geometry [1]. This dual validation (synthetic accessibility + downstream IP relevance) is not uniformly established for in-class analogs such as 5-chloro-2-iodopyridin-3-amine, which lack equivalent patent documentation.

Synthetic Route
Head-to-head
85–92% yield, patent-validated
Validated for kinase inhibitor synthesis
CN103755628A; comparator lacks IP data
Medicinal chemistry Kinase inhibitor synthesis Process chemistry

5-Bromo-2-iodopyridin-3-amine: Optimal Applications


Sequential Cross-Coupling for Heterocyclic Scaffolds

In medicinal chemistry campaigns requiring iterative C-C bond formation on a pyridine core, 5-bromo-2-iodopyridin-3-amine enables predictable sequential coupling: first at the C2-iodo position under mild Pd-catalyzed Suzuki conditions, followed by orthogonal functionalization at the C5-bromo position via Suzuki, Buchwald-Hartwig, or Sonogashira coupling. This strategy minimizes regioisomer formation compared to dibromopyridine alternatives, reducing purification overhead . The amino group at C3 provides an additional diversification handle for amide bond formation or reductive amination.

Nek2 Kinase Inhibitor Hybrid Scaffolds

In the development of mitotic kinase Nek2 inhibitors, 5-bromo-3-iodopyridin-2-amine (a positional isomer/naming variant of the target compound) has been employed under Suzuki conditions to couple with boronic esters, affording bromopyridine intermediates for subsequent hybrid inhibitor assembly . This demonstrates the compound's compatibility with pharmacologically relevant boronic acid partners and its utility in constructing kinase-targeting chemotypes.

Tyrosine Kinase & CRAC Inhibitor Intermediates

The compound is cited in patent CN103755628A as a precursor for tyrosine kinase inhibitors, CRAC (calcium release-activated calcium channel) inhibitors, and FabI inhibitors . Procurement for these target classes is justified by the specific Br/I substitution pattern required for downstream pharmacophore construction—a structural requirement that chloro or dibromo analogs cannot satisfy without additional synthetic manipulation.

Cost-Effective Parallel Library Synthesis

For research groups conducting parallel synthesis of pyridine-containing libraries, the combination of ≥98% purity at $30.90/250 mg and the dual-halogen reactivity gradient enables efficient diversification with minimal material waste. The price point is approximately 30-50% lower than structurally comparable multi-halogenated pyridines , allowing more compounds to be synthesized within fixed material budgets.

Application
Selection Property
Validation Focus
Sequential cross-coupling
Orthogonal Br/I reactivity
Regioselectivity under mild Pd conditions
Nek2 kinase inhibitor scaffolds
Boronic ester coupling compatibility
Hybrid inhibitor assembly
TK / CRAC / FabI inhibitor intermediates
Patent-cited pharmacophore geometry
Downstream inhibitor synthesis validation
Cost-effective library synthesis
Competitive purity/price ratio
Budget-constrained diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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